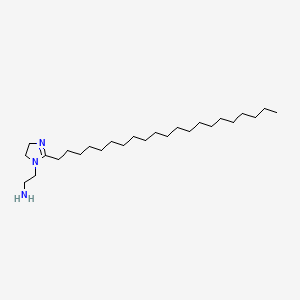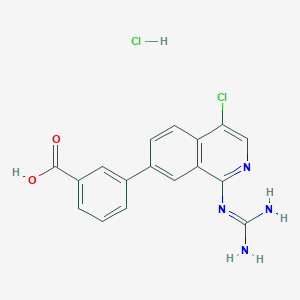
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine is a chemical compound with the molecular formula C23H46N2. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a long-chain alkylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully saturated imidazole derivatives .
Applications De Recherche Scientifique
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a shorter alkyl chain.
2-Methyl-4,5-dihydro-1H-imidazole: Contains a methyl group instead of a long alkyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole: Features a benzyl group, providing different chemical properties.
Propriétés
Numéro CAS |
58568-58-4 |
|---|---|
Formule moléculaire |
C26H53N3 |
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
2-(2-henicosyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C26H53N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-28-23-25-29(26)24-22-27/h2-25,27H2,1H3 |
Clé InChI |
XDQOWHAPQSSLFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)



![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
